6-(Bromomethyl)-2,2-dimethyloxane

Description

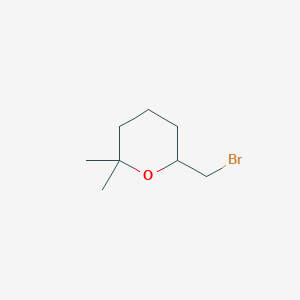

Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)-2,2-dimethyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-8(2)5-3-4-7(6-9)10-8/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMCRRAGIXQCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871726-65-6 | |

| Record name | 6-(bromomethyl)-2,2-dimethyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Bromomethyl)-2,2-dimethyloxane chemical properties

An In-depth Technical Guide to 6-(Bromomethyl)-2,2-dimethyloxane

Introduction

6-(Bromomethyl)-2,2-dimethyloxane is a heterocyclic organic compound featuring a saturated six-membered oxane (tetrahydropyran) ring. Its structure is distinguished by two key features: a reactive primary bromomethyl group at the 6-position and a gem-dimethyl substitution at the 2-position. This combination makes it a valuable, yet specialized, building block in synthetic organic chemistry. The bromomethyl group serves as a potent electrophilic handle for introducing the 2,2-dimethyloxane moiety into more complex molecular architectures via nucleophilic substitution reactions.[1] Concurrently, the gem-dimethyl group is a well-recognized motif in medicinal chemistry, often incorporated to enhance the metabolic stability and improve the pharmacokinetic profile of drug candidates by sterically shielding adjacent functional groups from enzymatic degradation.[2]

This guide provides a comprehensive technical overview of 6-(Bromomethyl)-2,2-dimethyloxane, designed for researchers, medicinal chemists, and drug development professionals. It covers the compound's core physicochemical properties, predictive spectroscopic analysis, a plausible synthetic pathway, its characteristic reactivity, potential applications in drug discovery, and essential safety protocols.

Core Chemical and Physical Properties

The fundamental properties of 6-(Bromomethyl)-2,2-dimethyloxane are summarized below. While experimentally determined data is scarce in public literature, computed properties from reliable databases provide a strong foundation for its chemical behavior.

| Property | Value | Source |

| IUPAC Name | 6-(bromomethyl)-2,2-dimethyloxane | [3] |

| CAS Number | 1871726-65-6 | [4] |

| Molecular Formula | C₈H₁₅BrO | [3][4] |

| Molecular Weight | 207.11 g/mol | [4] |

| Monoisotopic Mass | 206.03062 Da | [3] |

| SMILES | CC1(C)OC(CBr)CCC1 | [4] |

| InChIKey | LUMCRRAGIXQCBJ-UHFFFAOYSA-N | [3] |

| XLogP (Computed) | 2.4 | [3] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

Spectroscopic Profile (Elucidation and Interpretation)

Precise structural confirmation is paramount in synthesis. The following is a predictive analysis of the expected spectroscopic data for 6-(Bromomethyl)-2,2-dimethyloxane, grounded in established principles of NMR, MS, and IR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chirality at the C6 position and the conformational rigidity of the oxane ring.

-

δ 3.4-3.7 ppm (2H, m): The diastereotopic protons of the bromomethyl (-CH₂Br) group are anticipated in this region. The electron-withdrawing effect of the bromine atom causes a significant downfield shift.[6] Their proximity to a chiral center (C6) makes them magnetically non-equivalent, likely resulting in a complex multiplet (dd or AB quartet).

-

δ 3.5-3.9 ppm (1H, m): The proton attached to C6 (-CH-O-) would appear in this region, coupled to the adjacent ring protons and the bromomethyl protons.

-

δ 1.2-1.8 ppm (6H, m): The methylene protons on the oxane ring (C3, C4, C5) would resonate in this aliphatic region as a series of complex, overlapping multiplets.

-

δ 1.1-1.3 ppm (6H, s): The six protons of the two methyl groups at the C2 position are equivalent and should appear as a sharp singlet, a characteristic signal for the gem-dimethyl group.

¹³C NMR Spectroscopy:

-

δ ~75-80 ppm: The carbon of the C-O bond in the ring (C6).

-

δ ~70-75 ppm: The quaternary carbon bearing the gem-dimethyl groups (C2).

-

δ ~35-40 ppm: The carbon of the bromomethyl group (-CH₂Br).

-

δ ~20-35 ppm: The remaining aliphatic carbons of the oxane ring (C3, C4, C5) and the methyl carbons of the gem-dimethyl group.

Mass Spectrometry (MS): The mass spectrum will provide unambiguous confirmation of the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). This will result in two peaks of nearly equal intensity at m/z 206 and 208.

-

Fragmentation: Common fragmentation pathways would include the loss of a bromine radical (M-Br)⁺ and cleavage of the bromomethyl group (M-CH₂Br)⁺.

Infrared (IR) Spectroscopy:

-

2950-2850 cm⁻¹: Strong C-H stretching vibrations from the aliphatic methyl and methylene groups.

-

1100-1050 cm⁻¹: A strong, characteristic C-O-C stretching band for the ether linkage within the oxane ring.

-

~650 cm⁻¹: A moderate C-Br stretching vibration.

Synthesis and Purification

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (2,2-dimethyloxan-6-yl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add carbon tetrabromide (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with additional hexane.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 6-(Bromomethyl)-2,2-dimethyloxane.

Chemical Reactivity and Synthetic Utility

The primary locus of reactivity in 6-(Bromomethyl)-2,2-dimethyloxane is the C-Br bond. As a primary alkyl bromide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[1] This allows for the covalent attachment of the 2,2-dimethyloxane scaffold to a wide variety of molecular frameworks.

Key Reactions:

-

With N-nucleophiles (Amines): Reacts with primary or secondary amines to form secondary or tertiary amines, respectively, establishing a new C-N bond.

-

With O-nucleophiles (Alcohols, Phenols): Reacts with alkoxides or phenoxides to form ethers (Williamson ether synthesis), creating a C-O bond.

-

With S-nucleophiles (Thiols): Readily reacts with thiolates to generate thioethers, forming a C-S bond.

-

With C-nucleophiles (Enolates, Organometallics): Can be used to alkylate carbon nucleophiles like enolates or organocuprates, leading to the formation of a new C-C bond.

The oxane ring itself is chemically robust and generally unreactive under the conditions used for Sₙ2 reactions, providing a stable core.

Applications in Research and Drug Development

While specific applications of this compound are not yet widely documented, its structural features suggest significant potential as a versatile intermediate in medicinal chemistry.

-

Fragment-Based Drug Discovery (FBDD): The 2,2-dimethyloxane moiety is an attractive fragment for screening against biological targets. Its defined three-dimensional shape, combined with the metabolic stability conferred by the gem-dimethyl group, makes it a valuable starting point for developing more potent ligands.

-

Improving Druggability: The primary utility of this reagent is to introduce the 2,2-dimethyloxane group into existing lead compounds. This strategic modification can address common issues in drug development:

-

Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," preventing enzymatic oxidation at adjacent positions, thereby increasing the half-life of a drug.[2]

-

Solubility and Lipophilicity: The oxane ring can modulate a molecule's physicochemical properties, such as its lipophilicity (LogP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[8]

-

-

Scaffold Hopping: It can be used as a replacement for other less stable or less desirable cyclic systems in a lead optimization campaign, providing a new chemical space to explore for improved activity and properties.

Safety, Handling, and Storage

As with any reactive alkylating agent, 6-(Bromomethyl)-2,2-dimethyloxane must be handled with appropriate caution. The following guidelines are based on the safety profiles of similar brominated organic compounds.[9][10]

| Hazard Category | Precautionary Measures | Source(s) |

| Skin Irritation | Causes skin irritation. Wear nitrile or neoprene gloves. Wash hands thoroughly after handling. | [10] |

| Eye Irritation | Causes serious eye irritation. Wear safety goggles or a face shield. | [9] |

| Inhalation | May cause respiratory irritation. Handle exclusively in a well-ventilated chemical fume hood. | [9][11] |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke in the laboratory. | [10] |

Handling:

-

All manipulations should be performed inside a certified chemical fume hood.[11]

-

Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves, is mandatory.[9][11]

-

Avoid generating mists or vapors.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

References

- PubChemLite. 6-(bromomethyl)-2,2-dimethyloxane (C8H15BrO).

- TCI Chemicals. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- CDH Fine Chemical. material safety data sheet sds/msds.

- Fisher Scientific. SAFETY DATA SHEET.

- CymitQuimica. d.

- BLDpharm. 1871726-65-6|6-(Bromomethyl)-2,2-dimethyloxane.

- Benchchem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.

- PubChem. (6R)-6-(bromomethyl)-4,4-dimethyloxan-2-one | C8H13BrO2 | CID 177699230.

- Benchchem. An In-depth Technical Guide to 2-(Bromomethyl)-6-methoxynaphthalene.

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.

- ResearchGate. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.

- Benchchem. An In-depth Technical Guide to 6-Bromo-2,3-dimethylquinoxaline: Discovery, Synthesis, and Potential Applications.

- ScienceOpen. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability.

- PMC. Applications of oxetanes in drug discovery and medicinal chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scienceopen.com [scienceopen.com]

- 3. PubChemLite - 6-(bromomethyl)-2,2-dimethyloxane (C8H15BrO) [pubchemlite.lcsb.uni.lu]

- 4. 1871726-65-6|6-(Bromomethyl)-2,2-dimethyloxane|BLD Pharm [bldpharm.com]

- 5. (6R)-6-(bromomethyl)-4,4-dimethyloxan-2-one | C8H13BrO2 | CID 177699230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

structure-activity relationship of brominated oxanes

An In-Depth Technical Guide on the Structure-Activity Relationship of Brominated Oxanes

Abstract

The oxane (tetrahydropyran) ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The strategic introduction of bromine atoms onto this framework can profoundly influence molecular properties, including lipophilicity, metabolic stability, and target binding affinity, often enhancing therapeutic potential. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of brominated oxanes. We delve into the synthetic strategies for their creation, the analytical techniques for their characterization, and the methodologies for evaluating their biological effects, with a primary focus on anticancer activity. By synthesizing insights from established literature, this document serves as a technical resource for researchers, chemists, and drug development professionals, offering a foundation for the rational design of novel brominated oxane-based therapeutics.

Introduction to Brominated Oxanes in Chemical Biology

The six-membered oxane heterocycle is a cornerstone of medicinal chemistry, prized for its conformational stability and its capacity to engage in hydrogen bonding. Concurrently, the incorporation of halogens, particularly bromine, has become a powerful strategy in drug design.[1] Marine organisms, in particular, are a rich source of brominated natural products, demonstrating the utility of this element in generating bioactive molecules.[2][3][4][5]

The "bromine advantage" stems from several key physicochemical effects:

-

Increased Lipophilicity: Bromine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Metabolic Blocking: A strategically placed bromine atom can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life.

-

Halogen Bonding: The bromine atom possesses an electropositive region known as a "sigma-hole," which can form a non-covalent, stabilizing interaction with electronegative atoms (like oxygen or nitrogen) in a biological target's active site.[1][5] This can lead to enhanced binding affinity and potency.

This guide focuses on the intersection of these two concepts: the SAR of oxane rings bearing one or more bromine atoms, exploring how the interplay of structure and bromine substitution dictates biological function.

The Structure-Activity Relationship (SAR) Landscape

Understanding the SAR is fundamental to medicinal chemistry, as it provides the principles for optimizing a lead compound into a viable drug candidate.[6][7] For brominated oxanes, the key structural variables that modulate biological activity are multifaceted.

-

Number and Position of Bromine Atoms: The degree and location of bromination are critical. Polybromination can significantly increase potency, but may also increase toxicity. The specific regio- and stereochemistry of the bromine atom(s) determines the molecule's three-dimensional shape and its ability to fit into a target's binding pocket. For example, studies on other brominated heterocyclic systems have shown that the specific position of the bromine atom is essential for anticancer activity.[8]

-

Stereochemistry: The stereochemical configuration of substituents on the oxane ring, including the bromine atoms, is paramount. Different diastereomers or enantiomers of the same compound can have vastly different biological activities.

-

Influence of Other Substituents: The presence of other functional groups (e.g., hydroxyl, alkyl, aryl) on the oxane scaffold works in concert with the bromine atoms to define the overall pharmacological profile.

Caption: Key structural variables defining the SAR of brominated oxanes.

Synthesis and Characterization of Brominated Oxanes

The rational exploration of SAR requires robust synthetic and analytical methodologies. The synthesis of brominated oxanes can be approached through various strategies, including the direct bromination of an existing oxane ring or the cyclization of a brominated acyclic precursor.[9]

Detailed Protocol 1: Synthesis of a Model Brominated Oxane via Oxidative Bromination

This protocol describes a general method for the bromination of an activated position on a pre-existing oxane derivative, using an environmentally benign oxidant system. This approach avoids the use of hazardous molecular bromine.[10]

Objective: To synthesize a monobrominated oxane derivative from a suitable precursor.

Materials:

-

Substituted oxane precursor (1.0 eq)

-

Ammonium bromide (NH₄Br) (1.2 eq)[10]

-

Methanol (solvent)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted oxane precursor (1.0 eq) in methanol.

-

Reagent Addition: Add ammonium bromide (1.2 eq) to the solution and stir until it dissolves.

-

Initiation: In a separate flask, dissolve Oxone® (1.1 eq) in deionized water. Add this aqueous solution dropwise to the methanolic solution of the oxane and bromide salt at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours at ambient temperature.[10]

-

Workup:

-

Quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure brominated oxane.

-

Causality: The combination of a bromide salt and an oxidant like Oxone® generates a mild electrophilic bromine species in situ, which then reacts with the oxane substrate.[12] Methanol or water serves as a green solvent.[10] This method provides high regioselectivity for activated positions on aromatic or heterocyclic rings.[10]

Structural Characterization

Unambiguous determination of the product's structure, including the position and stereochemistry of the bromine atom, is crucial.

-

Mass Spectrometry (MS): Confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity and assign the bromine's position.[15]

-

X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds, confirming relative and absolute stereochemistry.[16][17][18]

Caption: General workflow for the synthesis and characterization of brominated oxanes.

Biological Evaluation and SAR Insights

The primary motivation for synthesizing brominated oxanes is to explore their potential as therapeutic agents. Anticancer activity is a prominent feature of many brominated natural products.[19][20][21][22]

Anticancer Activity

Numerous studies have demonstrated that brominated heterocyclic compounds exhibit potent cytotoxicity against a variety of cancer cell lines.[23][24][25] The mechanism often involves the induction of programmed cell death (apoptosis), cell cycle arrest, or the generation of reactive oxygen species (ROS).[19][20] While specific SAR data for simple brominated oxanes is sparse, we can extrapolate from related brominated structures to guide discovery.

Table 1: Cytotoxicity Data for Selected Brominated Bioactive Compounds

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Brominated Furanone | (E)-5-(bromomethylene)-2(5H)-furanone | PC-3 (Prostate) | 0.31 ± 0.02 | [23] |

| Brominated Furanone | (E)-5-(bromomethylene)-2(5H)-furanone | U-251 (Glioblastoma) | 0.40 ± 0.04 | [23] |

| Brominated Plastoquinone | BrPQ5 | MCF-7 (Breast) | 33.57 ± 1.7 | [20] |

| Brominated Plastoquinone | BrPQ5 | MDA-MB-231 (Breast) | 33.65 ± 2.2 | [20] |

| Brominated Quinolines | 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 (Colon) | 15.0 | [25] |

| Brominated Quinolines | 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Glioblastoma) | 15.4 | [25] |

| Brominated Acetylene | (from Haliclona sp.) | MCF-7 (Breast) | 32.5 | [24] |

| Brominated Coelenteramine | 3-(4-bromophenyl)pyrazin-2-amine | PC-3 (Prostate) | 24.3 |[8] |

Note: IC₅₀ values represent the concentration of a compound required to inhibit the growth of 50% of a cell population and can vary between studies.[19]

This data collectively suggests that the bromophenyl moiety is frequently associated with potent anticancer properties.[8][26] Studies on brominated plastoquinone analogs, for instance, showed that the compound BrPQ5 induced cytotoxicity in MCF-7 breast cancer cells via cell cycle arrest and oxidative stress.[20][21][22]

Caption: A potential ROS-mediated apoptotic pathway induced by bioactive compounds.[19]

Detailed Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of the synthesized brominated oxanes on a cancer cell line.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

-

Cancer cell line (e.g., MCF-7)[20]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (brominated oxane) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated oxane in culture medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should be non-toxic (typically <0.5%). Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.[20]

-

Self-Validation: The inclusion of positive (e.g., a known chemotherapy drug like Doxorubicin) and negative (vehicle) controls ensures the validity of the assay. The reproducibility of the dose-response curve across replicate experiments confirms the reliability of the IC₅₀ value.[20]

Conclusion and Future Directions

The strategic bromination of the oxane scaffold presents a compelling avenue for the discovery of novel therapeutic agents. The structure-activity relationship is intricately governed by the number, position, and stereochemistry of the bromine substituents, in addition to the overall molecular architecture. Evidence from related heterocyclic systems strongly suggests that brominated oxanes are promising candidates for anticancer drug development, potentially acting through mechanisms like the induction of apoptosis and cell cycle arrest.[19][20]

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and testing focused libraries of brominated oxanes to systematically probe the effects of each structural variable.

-

Mechanism of Action Elucidation: Moving beyond cytotoxicity to identify the specific molecular targets and signaling pathways affected by the most potent compounds.

-

Computational Modeling: Employing molecular docking and dynamics simulations to predict interactions with biological targets and rationalize observed SAR trends.

-

Exploring Other Therapeutic Areas: Investigating the potential of brominated oxanes as antimicrobial, anti-inflammatory, or neuroprotective agents, building on the diverse activities observed in marine natural products.[2][4][27][28]

By integrating rational design, robust synthesis, and comprehensive biological evaluation, the full therapeutic potential of brominated oxanes can be unlocked.

References

-

Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017). ResearchGate. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. [Link]

-

Oxetane Synthesis via Alcohol C–H Functionalization. (2023). ACS Publications. [Link]

-

The Oxepane Motif in Marine Drugs. (2017). PubMed Central. [Link]

-

Preparation of brominated 2-alkoxythiophenes via oxidation and etherification of 2-thienyltrifluoroborate salts. (2012). PubMed. [Link]

-

Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. (2020). ResearchGate. [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. (n.d.). PubMed Central. [Link]

-

Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. (2010). Thieme Chemistry. [Link]

-

Brominated natural products at different trophic levels in the Baltic Sea. (2007). Diva-Portal.org. [Link]

-

Marine Natural Products: A Promising Source of Environmentally Friendly Antifouling Agents for the Maritime Industries. (2022). Frontiers. [Link]

-

Bromination mechanism by using oxone/potassium bromide. (n.d.). ResearchGate. [Link]

-

Kinetics and mechanism of oxidation of glycine and alanine by Oxone® catalyzed by bromide ion. (2014). SciELO. [Link]

-

A new cytotoxic brominated acetylenic hydrocarbon from the marine sponge Haliclona sp. with a selective effect against human breast cancer. (2013). PubMed. [Link]

-

The Bromination and Accompanying Rearrangement of the Polycyclic Oxetane 2,4-Oxytwistane. (n.d.). ResearchGate. [Link]

-

Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. (2024). PubMed. [Link]

-

Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. (2024). ResearchGate. [Link]

-

High-Temperature Bromination XIII[2]: Bromination of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3dicarboxylate. (n.d.). ResearchGate. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

-

Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). PubMed Central. [Link]

-

Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). MDPI. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PubMed Central. [Link]

-

Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. (2025). PubMed Central. [Link]

-

Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). ResearchGate. [Link]

-

Oxetanes in Drug Discovery Campaigns. (n.d.). PubMed Central. [Link]

-

Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117. (2022). ResearchGate. [Link]

-

SAR: Structure Activity Relationships. (2025). CDD Vault. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

On-line spectroscopic study of brominated flame retardant extraction in supercritical CO2. (2021). PubMed. [Link]

-

Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. (n.d.). PubMed Central. [Link]

-

The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property. [Link]

-

Oxy-Polybrominated Diphenyl Ethers from the Indonesian Marine Sponge, Lamellodysidea herbacea: X-ray, SAR, and Computational Studies. (2021). MDPI. [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Publications. [Link]

-

Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). PubMed Central. [Link]

-

X-Ray Crystallography. (2010). Tulane University. [Link]

-

Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). MDPI. [Link]

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jms.ump.edu.pl [jms.ump.edu.pl]

- 6. collaborativedrug.com [collaborativedrug.com]

- 7. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]

- 8. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. www2.tulane.edu [www2.tulane.edu]

- 18. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A new cytotoxic brominated acetylenic hydrocarbon from the marine sponge Haliclona sp. with a selective effect against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Frontiers | Marine Natural Products: A Promising Source of Environmentally Friendly Antifouling Agents for the Maritime Industries [frontiersin.org]

- 28. Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethyloxane Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary

The 2,2-dimethyloxane scaffold (systematically 2,2-dimethyltetrahydropyran ) represents a privileged structural motif in medicinal chemistry, valued for its ability to modulate lipophilicity, enforce conformational rigidity via the Thorpe-Ingold effect , and block metabolic hotspots. While often overshadowed by its 4-membered analog (2,2-dimethyloxetane), the 6-membered oxane ring offers distinct advantages in stability and spatial projection, serving as a bioisostere for cyclohexyl and phenyl rings.

This guide provides a technical deep-dive into the synthesis, pharmacological application, and metabolic profile of 2,2-dimethyloxane derivatives, with a specific focus on 2,2-dimethylchromans (benzopyrans) as a clinically validated subclass.

Structural & Physicochemical Properties[1][2][3][4]

The Gem-Dimethyl Effect (Thorpe-Ingold)

The introduction of a gem-dimethyl group at the C2 position of the tetrahydropyran (THP) ring induces significant conformational bias. Unlike the flexible unsubstituted THP, the 2,2-dimethyl variant experiences the Thorpe-Ingold effect , where the internal bond angle compression (

-

Conformational Locking: The bulky methyl groups prefer the equatorial position to minimize 1,3-diaxial interactions, but the gem-substitution forces one methyl axial. This creates a "locked" conformation that can pre-organize the molecule for receptor binding, reducing the entropic penalty of binding.

-

Lipophilicity Modulation: The ether oxygen lowers

relative to a cyclohexane ring (approx.

Bioisosterism

The 2,2-dimethyloxane moiety acts as a non-planar bioisostere for:

-

Phenyl rings: Providing "escape from flatland" to improve solubility.

-

Cyclohexyl rings: Introducing a hydrogen bond acceptor (ether oxygen) while maintaining steric bulk.

-

Isopropyl ethers: Reducing rotational freedom.

Synthetic Strategies

The construction of the 2,2-dimethyloxane ring requires overcoming the steric hindrance of the quaternary center. Two primary pathways are dominant in process chemistry: Prins Cyclization and Hetero-Diels-Alder/Hydrogenation .

Pathway A: Acid-Catalyzed Prins Cyclization

This is the most direct method for generating 4-functionalized derivatives (e.g., 4-hydroxy or 4-halo).

-

Mechanism: Condensation of a homoallylic alcohol (e.g., 3-methyl-3-buten-1-ol) with an aldehyde or ketone.

-

Selectivity: The gem-dimethyl group on the alkene component accelerates cyclization via the Thorpe-Ingold effect.

Pathway B: Hydrogenation of 2,2-Dimethyl-4-pyrones

Commonly used when the starting material is a commercially available pyrone or chromone.

-

Substrate: 2,2-dimethyl-2,3-dihydro-4H-pyran-4-one.

-

Reagent:

, Pd/C (10%). -

Outcome: Quantitative reduction to the saturated ketone.

Visualization: Synthetic Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on the desired functionalization at the C4 position.

Experimental Protocol: Synthesis of 2,2-Dimethyltetrahydropyran-4-one

This protocol describes the reduction of the dihydro-precursor, a robust method scalable to kilogram quantities.

Reagents:

-

2,3-dihydro-2,2-dimethyl-4H-pyran-4-one (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (0.1 equiv by wt)

-

Ethanol (anhydrous)

-

Hydrogen gas (

)

Step-by-Step Methodology:

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one (10.0 g, 79.3 mmol) in anhydrous ethanol (150 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an argon blanket to prevent ignition.

-

Hydrogenation: Seal the vessel and purge with

gas (3 cycles). Pressurize to 40 psi (2.7 bar) and stir vigorously at room temperature ( -

Monitoring: Monitor reaction progress via TLC (SiO2, 20% EtOAc/Hexanes) or GC-MS. The starting enone peak should disappear within 4–6 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure (

, 200 mbar) to yield the crude oil. -

Purification: Distillation under reduced pressure (bp 60–65 °C at 15 mmHg) affords 2,2-dimethyltetrahydropyran-4-one as a clear, colorless oil.

-

Yield: 8.6 g (85%).

-

Characterization:

NMR (

-

Medicinal Chemistry Case Study: CR-6 (Neuroprotection)

While simple 2,2-dimethyloxanes are common intermediates, the fused 2,2-dimethylchroman system (benzopyran) represents the most bioactive application of this scaffold.

Compound: CR-6 (3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran) Therapeutic Area: Neuroprotection (Ischemic Stroke), Antioxidant.[3]

Mechanism of Action

CR-6 mimics the antioxidant activity of Vitamin E (which contains the same 2,2-dimethylchroman core). The gem-dimethyl group at C2 serves two critical functions:

-

Lipophilic Anchor: It enhances membrane residence time, positioning the phenolic headgroup at the lipid-water interface to intercept peroxyl radicals.

-

Metabolic Blockade: It prevents oxidation at the position alpha to the ether oxygen, forcing metabolism to occur on the aromatic ring or the side chain.

Metabolic Stability & Pathway

Metabolism of CR-6 reveals the protective nature of the gem-dimethyl group. The C2 position remains intact, while the molecule undergoes oxidation at the electron-rich aromatic system.

Key Metabolites:

-

Quinone (2a): Resulting from two-electron oxidation of the phenol.

-

Spiro-dione (2b): A rearrangement product indicating ring opening after quinone formation, not direct ether cleavage.

-

Hydroxylation (4): Occurs at the benzylic C4 position, not C2.

Visualization: Metabolic Fate of CR-6

Caption: Metabolic pathway of CR-6. The gem-dimethyl group successfully blocks metabolic attack at the C2 ether position, directing biotransformation to the aromatic system.

Comparison of Cyclic Ether Scaffolds

The choice between 2,2-dimethyloxane and its analogs depends on the desired physicochemical profile.

| Feature | 2,2-Dimethyloxane (6-membered) | 2,2-Dimethyloxetane (4-membered) | Tetrahydrofuran (5-membered) |

| Ring Strain | Low (Stable) | High (~26 kcal/mol) | Moderate |

| Metabolic Stability | High (Gem-dimethyl blocks | Moderate (Ring opening risk) | Low (Liable to |

| Lipophilicity ( | Higher | Lower (Polar bioisostere) | Intermediate |

| Conformation | Rigid Chair (Locked) | Puckered | Envelope (Flexible) |

| Primary Use | Scaffold / Linker | Gem-dimethyl Bioisostere | Solvent / Generic Linker |

References

-

Synthesis of 2,2-dimethyltetrahydropyran-4-one: J. Org. Chem., 1963, 28, 687. Link

-

Metabolism of CR-6: Drug Metab. Dispos., 2002, 30(2), 190-197. Link

-

Thorpe-Ingold Effect in Cyclization: J. Chem. Soc., Trans., 1915, 107, 1080. Link

-

Neopeltolide Total Synthesis (Prins Cyclization): J. Am. Chem. Soc., 2008, 130(19), 6281–6283. Link

-

2,2-Dimethyloxetane as a Bioisostere: J. Med. Chem., 2010, 53(8), 3227–3246. Link

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro biotransformation of 3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran (CR-6), a potent lipid peroxidation inhibitor and nitric oxide scavenger, in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Halogenated Tetrahydropyran Building Blocks in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of halogenated tetrahydropyran (THP) building blocks, focusing on their synthesis, stereochemical control, and application in medicinal chemistry. As bioisosteres of cyclohexane, THPs offer reduced lipophilicity and enhanced metabolic stability.[1] This guide details the strategic incorporation of fluorine, chlorine, bromine, and iodine into the THP scaffold, providing researchers with actionable protocols for constructing these essential pharmacophores.

Introduction: The Tetrahydropyran Pharmacophore

The tetrahydropyran ring is a ubiquitous structural motif in marine natural products (e.g., Eribulin, Neopeltolide) and an increasingly popular scaffold in synthetic small molecule drugs.[2][3]

The Halogen Advantage

Incorporating halogens into the THP ring transforms a passive spacer into a functional building block. The choice of halogen dictates the utility:

-

Fluorine (F): Modulates pKa, blocks metabolic hot spots (P450 oxidation), and exploits the gauche effect for conformational locking.

-

Chlorine (Cl) / Bromine (Br): Serves as a handle for further functionalization via elimination or substitution, and increasingly as a halogen-bond donor in protein-ligand interactions.

-

Iodine (I): Primarily a transient intermediate for cross-coupling (Suzuki, Negishi) or radical cyclizations.

Physicochemical Impact

Replacing a cyclohexyl ring with a THP ring typically lowers logP by ~1.0–1.5 units. Halogenation fine-tunes this shift. For instance, a 4-fluorotetrahydropyran moiety balances the polarity of the ether oxygen with the lipophilicity of the fluorine, often improving blood-brain barrier (BBB) permeability compared to the non-halogenated parent.

Synthetic Strategies & Mechanisms[3][4][5][6][7][8][9]

The construction of halogenated THPs relies on two primary mechanistic pathways: Prins Cyclization (for Cl/Br) and Electrophilic Haloetherification (for I/Br).

The Prins Cyclization (Cl/Br)

The acid-mediated condensation of homoallylic alcohols with aldehydes is the premier route to 2,4,6-trisubstituted THPs.

-

Mechanism: Generates an oxocarbenium ion intermediate.[3][4][5]

-

Halogen Source: The Lewis acid (e.g., InCl₃, BiCl₃, AlCl₃) often serves as both the activator and the nucleophile source.

-

Stereocontrol: Proceeds through a chair-like transition state, typically yielding the 2,4,6-cis isomer as the major product due to equatorial positioning of substituents to minimize 1,3-diaxial interactions.

Electrophilic Haloetherification (I/Br)

This pathway utilizes an alkene tethered to a hydroxyl group.

-

Reagents:

, NIS, or NBS. -

Kinetics vs. Thermodynamics: Under kinetic control, 5-exo cyclization (tetrahydrofuran) often competes with 6-endo (tetrahydropyran). Using a "endo-directing" group (e.g., a vinyl silane) or thermodynamic equilibration conditions can favor the THP ring.

Visualization: Prins Cyclization Mechanism

The following diagram illustrates the mechanistic flow and stereochemical outcome of the Prins cyclization.

Caption: Mechanistic pathway of Lewis Acid-mediated Prins cyclization yielding cis-4-halo-tetrahydropyrans.

Detailed Experimental Protocol

Protocol: Synthesis of 2,6-Disubstituted-4-Chlorotetrahydropyran via InCl₃-Mediated Prins Cyclization

Objective: To synthesize a 4-chloro-THP scaffold with high diastereoselectivity (all-cis).

Materials

-

Substrate: Homoallylic alcohol (1.0 equiv).

-

Aldehyde: Benzaldehyde or aliphatic aldehyde (1.1 equiv).

-

Catalyst/Reagent: Indium(III) chloride (

) (1.0 equiv). Note: InCl₃ acts as both Lewis acid and chloride source. -

Solvent: Dichloromethane (DCM), anhydrous.

Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add

(1.0 mmol) to anhydrous DCM (10 mL) under nitrogen atmosphere. Stir for 5 minutes until a suspension forms. -

Addition: Add the aldehyde (1.1 mmol) followed by the homoallylic alcohol (1.0 mmol) dropwise over 5 minutes.

-

Critical Step: Maintain temperature at 25°C. Lower temperatures (0°C) may slow the reaction but improve diastereoselectivity if the substrate is sterically hindered.

-

-

Reaction: Stir the mixture vigorously at room temperature for 2–4 hours. Monitor by TLC (hexane/EtOAc 8:1). The product typically appears less polar than the starting alcohol.

-

Quench: Quench the reaction with saturated aqueous

(10 mL). -

Workup: Extract with DCM (3 x 15 mL). Wash combined organic layers with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography on silica gel.

Self-Validation Check:

-

NMR Signature: Look for the characteristic

proton signal (multiplet at -

Stereochemistry: Confirm 2,6-cis configuration by measuring coupling constants.

couplings of ~10-12 Hz between H2/H6 and adjacent axial protons confirm the chair conformation.

Stereochemical Considerations & Fluorination

The Fluorine Challenge

Direct fluorination of THP rings is difficult due to the low nucleophilicity of fluoride sources in Prins-type conditions.

-

Strategy 1: De Novo Synthesis. Use pre-fluorinated building blocks (e.g., fluorinated homoallylic alcohols) or perform Prins cyclization with a fluoride source like

(though this often leads to elimination). -

Strategy 2: Deoxyfluorination. Synthesize the 4-hydroxy-THP first, then treat with DAST or Deoxo-Fluor. Warning: This proceeds with inversion of configuration (

), converting a cis-4-OH to a trans-4-F product.

Decision Matrix: Selecting the Right Method

Use the flowchart below to select the optimal synthetic route based on the desired halogen and substitution pattern.

Caption: Strategic decision matrix for synthesizing halogenated tetrahydropyrans.

Applications in Drug Discovery[1][2][6][8][12]

Case Study: Eribulin (Halaven)

Eribulin, a macrocyclic ketone analog of the marine natural product Halichondrin B, contains multiple THP rings.[4] The synthesis of the C14-C26 fragment relies heavily on stereoselective iodoetherification to close the pyran rings, demonstrating the utility of iodine as a cyclization trigger that can be removed or functionalized later.

Case Study: Asciminib

In the synthesis of Asciminib (a BCR-ABL1 tyrosine kinase inhibitor), a THP group acts as a crucial protecting group and linker. While not halogenated on the ring itself, the synthetic route utilizes halogenated precursors coupled to THP-protected boronic esters, highlighting the compatibility of THP rings with Pd-catalyzed cross-coupling conditions (Suzuki-Miyaura).

Comparative Reactivity Data

The table below summarizes the reactivity profiles of 4-halo-THPs in substitution reactions.

| Halogen (X) | Bond Strength (C-X) | Substitution ( | Elimination (E2) | Primary Utility |

| Fluorine | ~108 kcal/mol | Inert | Very Difficult | Metabolic Blocker / Conformational Lock |

| Chlorine | ~81 kcal/mol | Slow | Moderate | Stable Intermediate / Lipophilicity Modulator |

| Bromine | ~68 kcal/mol | Good | Facile | Cross-Coupling Precursor / Radical Donor |

| Iodine | ~57 kcal/mol | Excellent | Very Facile | Transient Intermediate / Radical Cyclization |

References

-

Tetrahydropyran Synthesis via Prins Cyclization Source: Organic Chemistry Portal URL:[Link]

-

Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans and Tetrahydropyrans Source: National Institutes of Health (PMC) URL:[Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021 Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijirt.org [ijirt.org]

- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

The Oxane vs. Tetrahydropyran Nomenclature: A Strategic Guide for Drug Discovery

Executive Summary

In the precise world of chemical ontology, the distinction between Oxane and Tetrahydropyran (THP) is more than a semantic preference—it is a collision between rigorous IUPAC systematics and practical laboratory utility. While "Oxane" represents the preferred IUPAC name (PIN) derived from Hantzsch-Widman rules, "Tetrahydropyran" remains the lingua franca of synthetic organic chemistry, particularly regarding protecting group strategies and medicinal chemistry scaffolds.

This guide deconstructs the nomenclature schism, analyzes the critical stereoelectronic effects that govern the ring's conformation, and provides validated protocols for its synthetic application.

Part 1: The Nomenclature Schism

The confusion stems from two competing naming systems within IUPAC recommendations. Understanding the hierarchy allows researchers to navigate databases (CAS, Reaxys) and literature without ambiguity.

The Hantzsch-Widman System (Oxane)

The Hantzsch-Widman system is the "pure" systematic method for naming heteromonocycles of no more than ten members.[1]

-

Prefix: Ox- (indicating Oxygen).[1]

-

Stem: -ane (indicating a 6-membered saturated ring).[1]

-

Result: Oxane .

-

Status: This is the Preferred IUPAC Name (PIN) for the unsubstituted saturated ring [1].

The Retained/Hydro System (Tetrahydropyran)

This approach views the molecule as a derivative of the unsaturated parent, Pyran .

-

Parent: 2H-Pyran or 4H-Pyran (contains two double bonds).[1]

-

Operation: Saturation of both double bonds (+4 Hydrogens).

-

Result: Tetrahydro-2H-pyran (often shortened to Tetrahydropyran).[1][2][3]

-

Status: Retained for general nomenclature but is not the PIN.

Visualizing the Derivation

Figure 1: Logical derivation of Oxane vs. Tetrahydropyran nomenclature.[1]

Part 2: Stereoelectronic Implications (The "Why It Matters")

Nomenclature dictates how we index molecules, but stereoelectronics dictate how they behave. The behavior of the oxane ring is distinct from its carbocyclic analog, cyclohexane, primarily due to the Anomeric Effect .

The Anomeric Effect

In cyclohexane, a substituent prefers the equatorial position to minimize 1,3-diaxial steric interactions. In oxane (THP), an electronegative substituent at the C2 position (the anomeric carbon) often prefers the axial position.

-

Mechanism: Hyperconjugation. The lone pair on the ring oxygen (

) donates electron density into the antibonding orbital of the C-X bond ( -

Requirement: This orbital overlap is only possible when the C-X bond is axial (antiperiplanar to the lone pair).

Dipole Minimization

-

Equatorial: Dipoles of the ring oxygen and the C-X bond are partially aligned (repulsive).

-

Axial: Dipoles are opposed (stabilizing).[1]

Key Takeaway: When designing THP-based drugs or glycosides, assuming a "chair-like" steric preference (equatorial) will lead to incorrect conformational predictions.[1]

Part 3: Synthetic Protocols & Workflows

The most common application of the oxane ring in synthesis is the Tetrahydropyranyl (THP) Ether , a robust protecting group for alcohols.

Protocol: THP Protection of Primary Alcohols

Reaction:

Reagents:

-

Substrate: Primary/Secondary Alcohol.

-

Reagent: 3,4-Dihydro-2H-pyran (DHP).[1]

-

Catalyst: p-Toluenesulfonic acid (pTsOH) or Pyridinium p-toluenesulfonate (PPTS).[1]

-

Solvent: Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Addition: Add DHP (1.2 - 1.5 equiv).

-

Catalysis: Add pTsOH (0.05 equiv) at 0°C.

-

Reaction: Warm to room temperature and stir for 1-4 hours.

-

Monitoring: Check TLC. The product (THP ether) will be less polar (higher

) than the starting alcohol.[1]-

Note: The THP group introduces a chiral center, often resulting in two diastereomeric spots on TLC/NMR.

-

-

Quench: Add saturated aqueous

. -

Workup: Extract with DCM, wash with brine, dry over

, and concentrate.

Mechanism of Protection

Figure 2: Acid-catalyzed formation of the THP ether protecting group.[1]

Part 4: Medicinal Chemistry Applications

In modern drug discovery, the oxane ring is utilized not just as a sugar mimic, but as a bioisostere for cyclohexane .

The "LogP Clip" Strategy

Replacing a cyclohexane ring with an oxane (THP) ring is a standard tactic to improve physicochemical properties without altering the scaffold's geometry significantly.

Table 1: Property Comparison (Oxane vs. Cyclohexane)

| Property | Cyclohexane ( | Oxane ( | MedChem Implication |

| Boiling Point | 81°C | 88°C | Similar volatility.[1] |

| Dipole Moment | 0 D | ~1.58 D | THP interacts with polar residues. |

| LogP (Lipophilicity) | ~3.4 | ~0.95 | Critical: THP drastically lowers lipophilicity, improving solubility.[1] |

| H-Bonding | None | Acceptor | THP can engage hinge regions in kinases.[1] |

Case Study: Venetoclax (Venclexta)

Venetoclax, a BCL-2 inhibitor for leukemia, utilizes a 4-amino-tetrahydropyran linker.[1][3]

-

Role: The THP ring acts as a spacer that solubilizes the molecule (lowering LogP) compared to a cyclohexyl linker, while maintaining the precise spatial orientation required to bind the BCL-2 groove [2].

-

Structure: The (tetrahydro-2H-pyran-4-yl)methyl group is a key pharmacophore element, demonstrating the utility of the "THP scaffold" beyond simple carbohydrate chemistry.[1]

References

-

IUPAC. (2013).[1][4][5] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[6] Rule P-22.2.2.1. Link[1]

-

Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[1] Nature Medicine, 19(2), 202-208.[1] Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP protocols). Link[1]

-

Kirby, A. J. (1983).[1] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[1] Link[1]

Sources

- 1. Venetoclax - Wikipedia [en.wikipedia.org]

- 2. (1S)-1,5-Anhydro-1-C-(4-chloro-3-((4-(((3R)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-D-glucitol | C23H27ClO7 | CID 11949687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. tlu.ee [tlu.ee]

- 5. Blue Book P-60-65 [iupac.qmul.ac.uk]

- 6. scribd.com [scribd.com]

Stability Profiling of 2,2-Disubstituted Cyclic Ethers

From Chemical Liability to Pharmacophore Design

Executive Summary

The incorporation of cyclic ethers into drug scaffolds is a standard strategy to modulate lipophilicity (LogD), solubility, and metabolic stability. However, the specific substitution pattern drives the viability of these motifs.[1] While 3,3-disubstituted oxetanes have achieved status as robust bioisosteres for gem-dimethyl and carbonyl groups, 2,2-disubstituted cyclic ethers (oxiranes, oxetanes, and tetrahydrofurans) present a distinct set of stability challenges.

This guide analyzes the stability of 2,2-disubstituted cyclic ethers, focusing on the dichotomy between Thorpe-Ingold accelerated formation and acid-catalyzed degradation . It provides actionable protocols for assessing their hydrolytic and metabolic resilience in early-stage discovery.

Part 1: Thermodynamic & Kinetic Stability Profiles

The stability of 2,2-disubstituted cyclic ethers is governed by two opposing forces: Ring Strain (thermodynamic instability) and the Gem-Dialkyl Effect (kinetic influence on formation and ring-opening).

The Ring Strain Hierarchy

The ring strain energy (RSE) dictates the baseline reactivity. As ring size increases, strain decreases, but the introduction of 2,2-substituents (typically alkyl or aryl) introduces steric compression and electronic stabilization of potential ring-opening intermediates.

| Cyclic Ether | Ring Size | Approx.[1][2][3][4] Strain (kcal/mol) | 2,2-Disubstitution Impact | Primary Liability |

| Oxirane (Epoxide) | 3 | ~27.5 | Critical Instability. High strain + stable tertiary cation intermediate makes these transient species in acidic media. | Acid Hydrolysis (SN1-like) |

| Oxetane | 4 | ~26.0 | High Risk. Unlike stable 3,3-analogs, 2,2-oxetanes are prone to acid cleavage due to the "Tertiary Trap." | Acid Hydrolysis / Polymerization |

| Tetrahydrofuran (THF) | 5 | ~6.0 | Stable. The Thorpe-Ingold effect stabilizes the ring. 2,2-substitution blocks metabolic oxidation at the | Oxidative Metabolism (at C5) |

The "Tertiary Trap" Mechanism

A common misconception is that steric bulk (2,2-substitution) protects the ether oxygen from protonation. While it provides some steric shielding, it creates a fatal electronic flaw: stabilization of the ring-opened carbocation.

Upon protonation, the ring opens to relieve strain.[5] In 2,2-disubstituted systems, this opening is regioselective toward the substituted carbon, generating a stable tertiary carbocation .[5] This renders 2,2-oxiranes and 2,2-oxetanes significantly more labile than their unsubstituted or 3,3-substituted counterparts.

Figure 1: Stability landscape of cyclic ethers. Note the divergence between 2,2- and 3,3-oxetanes.

Part 2: Chemical Liability – The Acid Challenge

The primary failure mode for 2,2-disubstituted oxiranes and oxetanes is acid-catalyzed hydrolysis. This is relevant for oral drugs exposed to gastric pH (1.2–2.0) or during acidic workups in synthesis.[2]

Mechanism of Failure

The hydrolysis follows an A-1 or A-2 mechanism depending on the nucleophile, but the transition state has significant carbocation character.

-

Ring Opening: The C-O bond breaks at the more substituted carbon (C2).[5]

-

Trapping: Water attacks the tertiary carbocation, forming a 1,2-diol (from oxirane) or 1,3-diol (from oxetane).

Figure 2: Acid-catalyzed degradation pathway. The 2,2-substitution stabilizes the transition state (TS), accelerating decomposition.

Part 3: Metabolic Stability in Drug Design[4]

While chemical stability is a liability, metabolic stability is often the motivation for using these rings.

Oxetanes as Bioisosteres[6]

-

3,3-Oxetanes: Widely used to replace gem-dimethyl groups.[6][7] They are metabolically robust because the 3-position has no protons to abstract, and the steric bulk protects the ether oxygen.

-

2,2-Oxetanes: Rarely used as scaffolds. While they block metabolic oxidation at the C2 position, their chemical instability in the stomach (low pH) usually precludes their use as oral drugs.

Tetrahydrofurans (THF)[1]

-

Challenge: Unsubstituted THFs are metabolic "soft spots," prone to P450 oxidation at the

-carbon to form lactones or ring-opened metabolites. -

Solution: 2,2-Disubstitution effectively blocks this metabolic hotspot. Unlike the strained rings, 2,2-THFs are chemically stable enough to survive gastric pH, making them excellent motifs for improving metabolic half-life (

).

Part 4: Experimental Protocols

To validate the viability of a 2,2-disubstituted ether scaffold, you must perform a "Chemical-Metabolic Cross-Check."

Protocol A: Acid Stability Assessment (SGF Assay)

Determine if the scaffold survives the stomach.

Reagents:

-

Simulated Gastric Fluid (SGF): 0.2 % (w/v) NaCl in 0.7 % (v/v) HCl, pH ~1.2.

-

Internal Standard: Tolbutamide or similar stable compound.

Workflow:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Incubation: Spike stock into SGF (final conc. 10 µM) at 37°C.

-

Sampling: Aliquot at

min. -

Quench: Immediately quench with cold Acetonitrile (1:3 ratio) to stop hydrolysis.

-

Analysis: LC-MS/MS monitoring parent ion depletion.

Interpretation:

- remaining at 60 min: Stable (Likely THF or 3,3-oxetane).

- remaining at 60 min: Labile (Likely 2,2-oxirane or 2,2-oxetane). Action: Modify scaffold.

Protocol B: Microsomal Stability (HLM)

Determine if the substitution blocks metabolism.

Reagents:

-

Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH regenerating system.

Workflow:

-

Incubation: Incubate compound (1 µM) with HLM (0.5 mg/mL) and NADPH at 37°C.

-

Sampling:

min. -

Analysis: LC-MS/MS. Calculate Intrinsic Clearance (

).

Data Integration:

Compare

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][4][8] Angewandte Chemie International Edition. [Link]

- Foundational text on oxetane bioisosteres, distinguishing 3,3-stability.

-

Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [Link]

- Covers synthesis and stability of spiro-ether motifs.

-

Parrill, A. L., & Dolata, D. P. (1994). "The Thorpe-Ingold effect: A quantitative assessment." Journal of Chemical Education. [Link]

- Explains the conformational mechanics behind 2,2-substitution.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of 6-(Bromomethyl)-2,2-dimethyloxane as a Chiral Scaffold

This Application Note is structured to serve as a definitive technical guide for the utilization of 6-(Bromomethyl)-2,2-dimethyloxane (hereafter referred to as 6-BMDO ) in advanced organic synthesis and medicinal chemistry.

Executive Summary & Structural Rationale

The tetrahydropyran (THP) ring is a privileged motif in drug discovery, often serving as a bioisostere for cyclohexane to lower lipophilicity (logP) while offering hydrogen-bond acceptor capability.[1][2] 6-(Bromomethyl)-2,2-dimethyloxane represents a high-value chiral building block due to two synergistic structural features:

-

The Gem-Dimethyl Group (C2): Provides metabolic blocking against oxidative degradation (a common liability at the

-position of ethers) and induces the Thorpe-Ingold effect , pre-organizing the ring into a stable chair conformation. -

The Bromomethyl Handle (C6): A versatile electrophilic site for

coupling, allowing the attachment of the THP headgroup to diverse pharmacophores.

This guide details the enantioselective synthesis of 6-BMDO and its application protocols for constructing complex bioactive molecules.

Module A: Enantioselective Synthesis Protocol

While racemic material is accessible, high-value applications require enantiopurity at the C6 position. The most robust route utilizes the Hydrolytic Kinetic Resolution (HKR) of the precursor epoxide, followed by a regioselective 6-exo-tet cyclization.

Synthetic Pathway (Graphviz Visualization)

Figure 1: Enantioselective synthesis workflow relying on Jacobsen’s HKR to establish chirality at C6 prior to ring closure.

Detailed Protocol: Epoxide Opening & Bromination

Objective: Synthesis of (S)-6-(Bromomethyl)-2,2-dimethyloxane.

Step 1: Precursor Preparation (Epoxidation)

-

Reagents: 2-methylhept-6-en-2-ol (1.0 eq), mCPBA (1.2 eq), CH2Cl2.

-

Procedure: Stir at 0°C for 4 hours. Quench with sat. Na2SO3.

-

Insight: The gem-dimethyl group is distant enough not to sterically hinder the terminal alkene epoxidation.

Step 2: Chiral Resolution (HKR)

-

Reagents: (R,R)-Co(salen) catalyst (0.5 mol%), AcOH (catalytic), H2O (0.55 eq).

-

Mechanism: The catalyst selectively hydrolyzes the (R)-epoxide to the diol, leaving the (S)-epoxide intact with high ee (>99%).

-

Purification: Distillation separates the volatile chiral epoxide from the high-boiling diol.

Step 3: Cyclization (The Critical Step)

-

Reagents: Camphorsulfonic acid (CSA, 10 mol%), DCM, 0°C.

-

Reaction: The tertiary alcohol attacks the epoxide.

-

Regioselectivity:

-

Path A (5-exo-tet): Attacks C6

Tetrahydrofuran (Favored by Baldwin rules for pure alkenes, but less favored here due to thermodynamics). -

Path B (6-exo-tet): Attacks C7

Tetrahydropyran (Favored here due to the Gem-Dimethyl Effect compressing the bond angle, pushing the alcohol closer to the distal carbon).

-

-

Result: Formation of (S)-6-(hydroxymethyl)-2,2-dimethyloxane.

Step 4: Bromination (Appel Reaction)

-

Reagents: CBr4 (1.2 eq), PPh3 (1.2 eq), DCM, 0°C

RT. -

Protocol: Add PPh3 slowly to a solution of the alcohol and CBr4. Stir 2 hours.

-

Purification: Filter through silica plug (removes POPh3) and distill.

Module B: Application & Functionalization Protocols

6-BMDO is a "soft" alkylating agent. It is less reactive than a primary iodide but more stable, allowing for controlled functionalization.

Reactivity Profile Table

| Nucleophile Class | Reagent Example | Product Type | Key Condition |

| Nitrogen | NaN3 / DMF | Azide (Amine precursor) | Heat to 60°C; |

| Carbon | KCN / DMSO | Nitrile (Acid precursor) | Requires polar aprotic solvent; 18h reaction time |

| Sulfur | PhSH / K2CO3 | Thioether | Rapid reaction at RT; excellent yield |

| Metal | Mg / Et2O | Grignard Reagent | Requires activation (I2); use for C-C bond formation |

Protocol: Construction of Ether-Linked Pharmacophores

Scenario: Attaching the 2,2-dimethyloxane motif to a phenolic drug core (e.g., a tyrosine kinase inhibitor scaffold).

-

Preparation: Dissolve the Phenol derivative (1.0 eq) in anhydrous DMF.

-

Base Activation: Add Cs2CO3 (2.0 eq). Stir at RT for 30 min to generate the phenoxide.

-

Coupling: Add 6-BMDO (1.2 eq) and NaI (0.1 eq, Finkelstein catalyst).

-

Conditions: Heat to 80°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

-

Validation:

C NMR will show the characteristic doublet for the methylene linker at

Module C: Divergent Synthesis Visualization

The utility of 6-BMDO lies in its ability to serve as a "Hub" for diversity-oriented synthesis.

Figure 2: Divergent synthesis pathways transforming the bromomethyl handle into amines, acids, and complex scaffolds.

Quality Control & Analytics

To ensure the integrity of the building block before use in costly GMP steps, the following specifications must be met:

-

Chiral Purity (HPLC): >98% ee.[3]

-

Method: Chiralcel OD-H column, Hexane/IPA (95:5).

-

-

Chemical Purity (GC-MS): >98%.

-

Impurity Alert: Watch for the tetrahydrofuran isomer (2-(2-bromoethyl)-2,2-dimethyl-THF), which can form if the cyclization conditions are too acidic or hot.

-

-

NMR Signature:

-

H NMR (400 MHz, CDCl3):

-

Note: The diastereotopic splitting of the bromomethyl protons confirms the rigid chair conformation locked by the gem-dimethyl group.

-

H NMR (400 MHz, CDCl3):

References

-

Smith, A. B., & Adams, C. M. (2004). Evolution of Ditopic Tetrahydropyran Building Blocks. Accounts of Chemical Research. [Link]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science. [Link]

-

Coughlin, M. P., & Henke, B. R. (2020). Tetrahydropyrans in Drug Discovery: Synthesis and Applications. Journal of Medicinal Chemistry. [Link]

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions (Foundational text on the Thorpe-Ingold/Gem-Dimethyl Effect). [Link]

-

Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. [Link]

Sources

Application Note: Cross-Coupling Architectures for Bromomethyl Tetrahydropyrans

This Application Note is designed for medicinal chemists and process development scientists targeting the incorporation of tetrahydropyran (THP) motifs via cross-coupling. The protocols focus on bromomethyl tetrahydropyrans (primary alkyl halides with

Executive Summary & Pharmacophore Utility

The tetrahydropyran (THP) ring is a privileged pharmacophore in drug discovery, serving as a bioisostere for cyclohexanes or morpholines to modulate lipophilicity (LogD) and metabolic stability. However, installing the THP group via a methylene linker (THP-CH

Traditional nucleophilic substitutions (

This guide details three "field-proven" methodologies to suppress elimination and ensure high-fidelity coupling:

-

Metallaphotoredox Catalysis: For mild, room-temperature library synthesis.

-

Reductive Cross-Electrophile Coupling (XEC): For avoiding unstable organometallics.

-

Nickel-Catalyzed Negishi Coupling: For scalable, stereocontrolled synthesis.

Critical Mechanistic Challenges

When coupling bromomethyl THP (1) , the catalytic cycle involves an alkyl-metal intermediate (2) . The proximity of the tertiary

-

The Solution: Use Nickel (Ni) catalysts.[1][2][3][4] Unlike Palladium, Nickel undergoes radical-mediated oxidative addition (single-electron transfer), and the resulting alkyl-Ni species are less prone to

elimination when stabilized by radical-compatible ligands like bipyridines (bpy) or bis(oxazolines) (BiOx).

Methodology A: Metallaphotoredox Catalysis (Ni/Ir)

Best for: Late-stage functionalization, high-throughput library generation.

This dual-catalytic platform merges the ability of photoredox catalysts to generate alkyl radicals from halides with the bond-forming power of Nickel.

Protocol 1: C(sp )–C(sp ) Coupling of Aryl Bromides with Bromomethyl THP

Reagents:

-

Electrophile 1: Aryl Bromide (1.0 equiv)

-

Electrophile 2: 4-(Bromomethyl)tetrahydropyran (1.5 equiv)

-

Photocatalyst: [Ir(dF(CF

)ppy) -

Metal Catalyst: NiCl

·glyme (5 mol%) -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

-

Reductant: Tris(trimethylsilyl)silane (TTMSS) (1.0 equiv) - Wait, standard MacMillan conditions usually use TTMSS or Hantzsch ester, but for alkyl-aryl coupling, the "self-sustaining" mechanism often uses base/silane. A more robust variation uses Alkyl-Br + Aryl-Br + Zn (reductive) OR Alkyl-Br + Aryl-Boronic Acid (oxidative).

Correction for Protocol Robustness: We will use the MacMillan Alkyl-Aryl Coupling utilizing the silyl radical activation pathway which is highly effective for alkyl bromides.

Step-by-Step Procedure:

-

Glovebox Setup: In a N

-filled glovebox, charge an 8 mL vial with NiCl -

Substrate Addition: Add the Aryl Bromide (0.10 mmol), 4-(Bromomethyl)THP (27 mg, 0.15 mmol), and Photocatalyst (1.1 mg, 0.001 mmol).

-

Base/Additive: Add Na

CO -

Irradiation: Seal the vial with a septum cap. Remove from glovebox. Irradiate with a 34W Blue LED lamp (approx. 450 nm) with fan cooling to maintain temp at 25 °C. Stir vigorously for 18 hours.

-

Workup: Dilute with EtOAc, filter through a short silica plug, concentrate, and purify via flash chromatography.